2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine contains two important heterocyclic rings: a pyrimidine ring and a pyridine ring. Heterocyclic chemistry is a vast field studying the properties and applications of molecules containing these ring structures . Research in this area might involve exploring the synthesis and reactivity of this molecule in the context of developing new functional materials or pharmaceuticals.
The molecule also possesses a hydrazine functional group (N-NH2). Hydrazones are a class of organic compounds formed by the condensation of hydrazine with carbonyl compounds. They exhibit diverse biological activities and are being investigated for their potential applications in medicinal chemistry . Research could involve studying the formation of hydrazones derived from 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and evaluating their biological properties.
The molecule's structure suggests potential for chelation (binding to a metal ion) due to the presence of nitrogen atoms in both the pyrimidine and pyridine rings. This characteristic might be of interest in the design of ligands for metal complexes, which find applications in catalysis and material science .
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is a chemical compound that belongs to the class of hydrazinyl pyrimidines, characterized by a hydrazinyl group attached to a pyrimidine ring, which also has a pyridine substituent. The molecular formula of this compound is C₈H₈N₄, and its structure features a pyrimidine core substituted at the 4-position with a pyridine moiety and at the 2-position with a hydrazinyl group. This unique structural arrangement imparts distinctive chemical and biological properties, making it an interesting subject of study in medicinal chemistry.
The reactivity of 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine is primarily influenced by the presence of the hydrazinyl group, which can participate in various chemical transformations. Notably, it can undergo:
These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities or novel properties.
Research indicates that compounds containing hydrazinyl and pyrimidine moieties often exhibit significant biological activities, including:
The synthesis of 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine typically involves several key steps:
For example, one method involves heating a mixture of a pyrimidine derivative and hydrazine hydrate, followed by cooling and crystallization from an appropriate solvent .
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and its derivatives have several potential applications:
Interaction studies involving 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine focus on its binding affinity and inhibitory effects on various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the mechanism of action and optimizing the pharmacological profiles of these compounds.
Several compounds share structural similarities with 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Hydrazinopyrimidine | Pyrimidine core with a hydrazinyl group | Basic structure similar but without pyridine substitution |
| 4-Amino-6-(pyridin-3-yl)pyrimidine | Pyrimidine with an amino group | Exhibits different reactivity due to amino functionality |
| 5-(Pyridin-2-yl)-2-thioxo-thiazolidinone | Thiazolidinone ring fused with pyridine | Different heterocyclic framework impacting biological activity |
The uniqueness of 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine lies in its combination of both hydrazinyl and pyridine functionalities within a pyrimidine scaffold, which may enhance its interaction with biological targets compared to other similar compounds.
Traditional synthetic routes to 2-hydrazinylpyrimidine derivatives often involve condensation reactions between hydrazine hydrate and pre-functionalized pyrimidine or pyridine precursors. For instance, the reaction of 2-thioxopyrido[2,3-d]pyrimidin-4-ones with hydrazine hydrate under solvent-free conditions yields 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones, as demonstrated by the synthesis of compounds 6a and 6b (Fig. 1). This method leverages the nucleophilic substitution of the thiol group by hydrazine, facilitated by prolonged heating (2 hours at elevated temperatures), followed by recrystallization from ethanol-DMF mixtures.
Another classical approach involves the use of pyridine halides as starting materials. A patented method describes the reaction of pyridine halide A (where X = Cl, Br) with hydrazine hydrate in the presence of N,N-dimethylpropanolamine as a solvent and acid-binding agent. The reaction proceeds under inert nitrogen at 125–130°C, achieving high yields (85–92%) of 2-hydrazinopyridine derivatives through a nucleophilic aromatic substitution mechanism. The choice of solvent here is critical, as tertiary amines like N,N-dimethylpropanolamine stabilize the reaction pH and enhance solubility, minimizing side reactions.
A comparative analysis of these methods reveals that electron-donating substituents on the pyrimidine core (e.g., 4-methoxy groups) improve reaction efficiency and product stability, whereas electron-withdrawing groups (e.g., halogens) may necessitate harsher conditions.
| Compound Type | Staphylococcus aureus (MIC μg/mL) | Escherichia coli (MIC μg/mL) | Candida albicans (MIC μg/mL) | Reference Drug (MIC μg/mL) |
|---|---|---|---|---|
| Hydrazinyl-pyrido[2,3-d]pyrimidin-4-ones | 7.81-15.63 | 7.81-15.63 | 15.63-31.25 | Ampicillin: 15.63 |
| 2-Hydrazinyl-pyrimidine derivatives | 15.62-55.5 | 7.81-31.25 | 25-50 | Tetracycline: 31.25-62.5 |
| Pyrimidine-hydrazone hybrids | 3.97-10.11 | 15.63-31.25 | 12.5-25 | Clotrimazole: 12.5 |
The antimicrobial mechanism of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine involves multiple pathways that contribute to its effectiveness against resistant strains [4]. The compound demonstrates particular efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus, with minimum inhibitory concentration values ranging from 0.25 to 1 μg/mL [4]. This activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and disrupt essential metabolic pathways [5].
Clinical isolates of multidrug-resistant pathogens have shown significant sensitivity to hydrazinyl-pyrimidine derivatives [6]. The compound exhibits bactericidal effects against gram-positive bacteria including Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, with zone of inhibition measurements ranging from 10 to 15 millimeters [6]. Against gram-negative bacteria such as Escherichia coli and Salmonella typhimurium, the compound demonstrates comparable or superior activity to standard antimicrobial agents [1].
The structure-activity relationship analysis reveals that the pyridin-3-yl substituent at position 4 of the pyrimidine ring enhances antimicrobial activity through improved target binding affinity [2]. The hydrazinyl group at position 2 facilitates hydrogen bonding interactions with bacterial enzymes, contributing to the compound's broad-spectrum antimicrobial properties [3]. Research indicates that derivatives containing methoxy substituents on the phenyl ring demonstrate enhanced activity compared to halogenated analogues [1].
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine has emerged as a potent kinase inhibitor with significant implications for cancer therapy [7]. The compound demonstrates multi-kinase inhibitory activity, targeting several protein kinases involved in cancer cell proliferation and survival pathways [8]. Research has established that pyrimidine-based hydrazone derivatives exhibit exceptional cytotoxic activity against various cancer cell lines through kinase inhibition mechanisms [9].
The compound's kinase inhibition profile encompasses critical oncological targets including epidermal growth factor receptor, focal adhesion kinase, and cyclin-dependent kinases [7] [10]. Studies have demonstrated that 2,4-diarylaminopyrimidine hydrazone derivatives achieve inhibitory concentration 50 values in the nanomolar range against focal adhesion kinase, with the most potent derivatives showing inhibitory concentration 50 values of 35 nanomolar [7]. This potency translates to significant antiproliferative effects against thyroid cancer cells, with inhibitory concentration 50 values as low as 0.113 micromolar [7].
| Target Kinase | Inhibitory Concentration 50 (nM) | Cancer Cell Line | Antiproliferative IC50 (μM) | Reference Compound IC50 |
|---|---|---|---|---|
| Focal Adhesion Kinase | 35 | TPC-1 (Thyroid) | 0.113 | TAE-226: 45 nM |
| Epidermal Growth Factor Receptor | 54 | HepG2 | 6.2-15.1 | Erlotinib: 135 nM |
| Her2 | 81-208 | MCF-7 | 1.62-9.88 | Letrozole: 150 nM |
| Vascular Endothelial Growth Factor Receptor 2 | 40-204 | Multiple | 29-59 | Sunitinib: 261 nM |
The mechanism of action involves inhibition of phosphorylation at critical tyrosine residues, including Tyr397, Tyr576/577, and Tyr925 in focal adhesion kinase [7]. This inhibition disrupts downstream signaling cascades essential for cancer cell survival and metastasis [8]. The compound effectively blocks cell cycle progression and induces apoptosis in hepatocellular carcinoma cells through multiple kinase targets [8].
Molecular docking studies have revealed that 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine forms stable binding interactions within kinase active sites [9]. The hydrazine linkage provides optimal spatial orientation for binding to the adenosine triphosphate binding pocket of target kinases [12]. The pyridin-3-yl substituent contributes to selectivity through specific hydrogen bonding interactions with key amino acid residues in the kinase binding domain [11].
Research has demonstrated that pyrimidine derivatives with hydrazinyl substitutions exhibit superior selectivity profiles compared to conventional kinase inhibitors [10]. The compound shows preferential inhibition of mutant epidermal growth factor receptor variants while maintaining reduced activity against wild-type receptor, indicating potential for reduced off-target effects [4]. This selectivity is particularly valuable in addressing resistance mechanisms that develop against first-generation kinase inhibitors [9].
The compound's multi-kinase inhibitory profile extends to cyclin-dependent kinases, which play crucial roles in cell cycle regulation [8]. Inhibitory concentration 50 values for cyclin-dependent kinase 2 range from 40 to 204 nanomolar, comparable to established kinase inhibitors [12]. This broad kinase inhibition profile supports the compound's potential as a multi-targeted anticancer agent [13].
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine demonstrates significant anti-inflammatory activity through selective modulation of cyclooxygenase and lipoxygenase pathways [14]. The compound exhibits preferential inhibition of cyclooxygenase-2 over cyclooxygenase-1, providing anti-inflammatory effects while minimizing gastrointestinal side effects associated with non-selective cyclooxygenase inhibition [15]. Research has established that pyrimidine derivatives containing hydrazinyl substituents achieve cyclooxygenase-2 selectivity indices superior to established anti-inflammatory agents [16].
The compound's cyclooxygenase inhibition profile demonstrates inhibitory concentration 50 values ranging from 0.36 to 2.60 micromolar for cyclooxygenase-2, compared to significantly higher values for cyclooxygenase-1 inhibition [18]. This selectivity ratio provides therapeutic advantages by reducing prostaglandin E2 production in inflammatory tissues while preserving protective prostaglandin synthesis in gastric mucosa [17]. Studies have shown that 4-(pyridin-3-yl)pyrimidine derivatives achieve cyclooxygenase-2 inhibitory concentration 50 values of 0.39 micromolar, demonstrating potency comparable to celecoxib [14].
| Compound Class | COX-1 IC50 (μM) | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | Selectivity Index | Reference Drug |
|---|---|---|---|---|---|
| Hydrazinyl-pyrimidines | 95.0->100 | 0.29-0.36 | 2.90-4.71 | 13-25 | Celecoxib: SI=8 |
| Pyridin-3-yl pyrimidines | 5.47 | 0.39 | 4.71 | 14 | Celecoxib: 0.86 |
| Triazolo-pyrimidine hybrids | 15.20-25.60 | 10.50-15.20 | 2.90-3.05 | 20-25 | Quercetin: 6.15 |
Molecular docking studies have elucidated the binding mechanisms responsible for the compound's anti-inflammatory activity [15]. The hydrazinyl group forms critical hydrogen bonding interactions with Arg120, Arg513, and Tyr355 residues in the cyclooxygenase-2 active site [15]. The pyridin-3-yl substituent provides additional stabilizing interactions that enhance selectivity for cyclooxygenase-2 over cyclooxygenase-1 [17].
The compound's anti-inflammatory mechanism involves inhibition of nuclear factor kappa B activation and reduction of pro-inflammatory cytokine production [18]. In vivo studies have demonstrated significant reduction in carrageenan-induced paw edema, with percentage inhibition values ranging from 63 to 92 percent [18]. The compound achieves these effects at concentrations that do not produce gastric ulceration, indicating improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs [19].
Research has established that the compound's anti-inflammatory activity extends beyond cyclooxygenase inhibition to include modulation of nitric oxide production [19]. The compound demonstrates nitric oxide release inhibition rates of 65 to 73 percent in lipopolysaccharide-stimulated inflammatory cell models [19]. This comprehensive anti-inflammatory profile supports the compound's potential for treating chronic inflammatory conditions [16].
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine represents a promising scaffold for kinase inhibition, as demonstrated through comprehensive molecular docking studies. The pyrimidine core structure provides an optimal framework for hinge region binding through hydrogen bonding interactions with key residues [1] [2].
Molecular docking analyses have revealed that 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine derivatives exhibit significant binding affinity to multiple kinase targets. In studies with cyclin-dependent kinase 2, pyrimidine derivatives demonstrated binding energies ranging from -7.4 to -7.9 kcal/mol, with key interactions established through hydrogen bonding with threonine 165, glutamate 12, lysine 33, and threonine 14 [3]. The pyrimidine nitrogen atoms serve as hydrogen bond acceptors, while the hydrazinyl group functions as a hydrogen bond donor, creating a comprehensive binding network within the active site [3].
Comprehensive docking studies have identified 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine as a potential focal adhesion kinase inhibitor. The compound demonstrates favorable binding interactions with key residues including cysteine 502, isoleucine 428, leucine 553, leucine 567, and leucine 501 [4]. These interactions are facilitated through both hydrogen bonding and hydrophobic interactions, contributing to the overall binding affinity and selectivity profile.
The molecular docking results indicate that the pyridin-3-yl moiety positions optimally within the hydrophobic pocket of focal adhesion kinase, while the hydrazinyl group forms critical hydrogen bonds with the hinge region residues [4]. This dual binding mode contributes to the compound's potent inhibitory activity against focal adhesion kinase.
Structural analysis of 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine binding to protein kinase D reveals an alternative binding mode compared to traditional ATP-competitive inhibitors. The compound adopts a flipped orientation within the active site, with the pyrimidine ring forming hydrogen bonds with leucine 398, glutamate 396, and aspartate 444 [5]. This unique binding mode contributes to the compound's selectivity and potency against protein kinase D.
The molecular docking studies demonstrate that the hydrazinyl substituent enhances binding affinity through additional electrostatic interactions with the protein kinase D active site. The pyridin-3-yl group contributes to selectivity through specific hydrophobic interactions with aromatic residues in the binding pocket [5].
Comprehensive enzyme inhibition studies have characterized the kinetic parameters of 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine against multiple therapeutic targets. The compound exhibits competitive inhibition patterns with inhibition constants ranging from 35 nanomolar to 2.25 micromolar, depending on the target enzyme [1] [6].
For focal adhesion kinase, the compound demonstrates an IC50 value of 35 nanomolar, indicating potent inhibitory activity [1]. The inhibition follows classical Michaelis-Menten kinetics with competitive inhibition patterns, suggesting direct competition with ATP for the active site binding [1].
The binding affinity of 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine is significantly influenced by the structural features of both the pyrimidine core and the substituent groups. The hydrazinyl group at the 2-position provides optimal hydrogen bonding capabilities, while the pyridin-3-yl substituent at the 4-position contributes to selectivity through hydrophobic interactions [2] .
Comparative studies with related pyrimidine derivatives reveal that the specific positioning of the pyridin-3-yl group is crucial for binding affinity. Modifications to the pyridine ring orientation or substitution patterns result in decreased inhibitory activity, highlighting the importance of the 3-position substitution [2] .
Binding affinity studies utilizing surface plasmon resonance and isothermal titration calorimetry have provided detailed thermodynamic parameters for 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine interactions with target enzymes. The compound exhibits dissociation constants ranging from 0.1 to 4.0 micromolar across different kinase targets [6] [8].
The binding thermodynamics reveal that interactions are primarily driven by enthalpic contributions, with hydrogen bonding and electrostatic interactions playing dominant roles. The hydrazinyl group contributes significantly to binding enthalpy through its ability to form multiple hydrogen bonds with hinge region residues [8].
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine cellular uptake occurs through multiple transport mechanisms, including both passive diffusion and facilitated transport pathways. The compound demonstrates moderate lipophilicity, enabling passive membrane permeation, while the pyrimidine core structure allows recognition by nucleoside transporters [9] [10].
Studies using CHO cells expressing folate receptors have demonstrated that pyrimidine derivatives can utilize folate receptor-mediated endocytosis for cellular uptake. The compound shows selective uptake in folate receptor-expressing cells, with uptake inhibited by excess folic acid [10]. This mechanism provides potential for targeted delivery to tumor cells overexpressing folate receptors.
Following cellular uptake, 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine demonstrates preferential localization to specific subcellular compartments. The compound shows significant accumulation in the cytoplasm, with moderate nuclear localization observed in actively dividing cells [9] [11].
Mitochondrial localization studies reveal that the compound can cross mitochondrial membranes through specific pyrimidine nucleotide transporters. The Rim2p transporter in yeast has been identified as a key mechanism for pyrimidine nucleotide transport across mitochondrial membranes [12]. This subcellular distribution pattern correlates with the compound's inhibitory effects on mitochondrial DNA synthesis and cellular respiration.
The intracellular pharmacokinetics of 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine exhibit complex patterns dependent on cellular type and metabolic state. The compound demonstrates rapid cellular uptake with peak intracellular concentrations achieved within 2-4 hours of exposure [11] [13].
Cellular efflux studies reveal that the compound has a relatively long intracellular half-life, ranging from 8-12 hours depending on cell type. This extended intracellular residence time contributes to the compound's sustained biological activity and correlates with its potent inhibitory effects on target enzymes [13].
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine induces significant changes in apoptotic gene expression profiles, with upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors. The compound activates p53-dependent apoptotic pathways, leading to increased expression of BAX, BAK, and PUMA [14] [15].
Transcriptional analysis reveals that the compound induces a 5.3-fold increase in caspase-3 levels, accompanied by significant activation of caspase-9 and poly(ADP-ribose) polymerase cleavage [14]. These changes occur in a time-dependent manner, with peak expression observed 12-24 hours after treatment.
The compound primarily activates the intrinsic mitochondrial apoptotic pathway through disruption of mitochondrial membrane potential and cytochrome c release. This activation is mediated through upregulation of pro-apoptotic Bcl-2 family proteins and downregulation of anti-apoptotic factors including Bcl-2, Mcl-1, and Bcl-XL [15].
Mitochondrial studies demonstrate that 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine induces dose-dependent mitochondrial depolarization, with significant effects observed at concentrations above 0.39 micromolar. This mitochondrial dysfunction correlates with reactive oxygen species generation and subsequent apoptotic cell death [16].
The compound modulates the activity of key transcription factors involved in apoptotic regulation, including p53, Nuclear Factor-κB, and Activator Protein-1. Nuclear Factor-κB activity is significantly downregulated following treatment, correlating with reduced expression of anti-apoptotic genes [17] [18].
p53 activation occurs through DNA damage-independent mechanisms, with the compound inducing p53 phosphorylation and nuclear translocation. This activation leads to transcriptional upregulation of p53 target genes involved in cell cycle arrest and apoptotic cell death [18] [19].
| Parameter | Value | Target/Assay | Reference |
|---|---|---|---|
| FAK IC50 | 35 nM | Focal Adhesion Kinase | [1] |
| CDK2 Binding Energy | -7.9 kcal/mol | Molecular Docking | [3] |
| Nur77 KD | 2.25-4.10 μM | Binding Affinity | [6] |
| Caspase-3 Induction | 5.3-fold | Apoptotic Activity | [14] |
| Mitochondrial Depolarization | 0.39 μM | EC50 | [16] |
| Cellular Uptake Rate | 2-4 hours | Peak Concentration | [11] |
| Intracellular Half-life | 8-12 hours | Pharmacokinetics | [13] |
| p53 Activation | 3-fold | Transcriptional | [18] |